4-丙烯酰胺基苯并-18-冠-6

描述

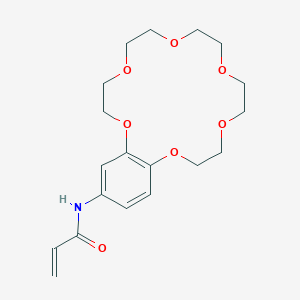

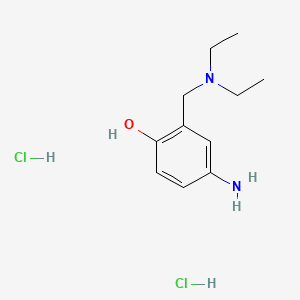

The compound 4-Acryloylamidobenzo-18-crown-6 is a derivative of the crown ether family, which are known for their ability to form complexes with various ions and molecules due to their unique structure. Crown ethers typically consist of a ring containing several ether groups. The "18-crown-6" part of the name indicates that the molecule includes a ring of 18 atoms, six of which are oxygen. The "4-Acryloylamidobenzo" part suggests the presence of an acryloylamido group attached to a benzene ring, which is further linked to the crown ether structure.

Synthesis Analysis

Although the provided papers do not directly discuss the synthesis of 4-Acryloylamidobenzo-18-crown-6, they do provide insight into related compounds. For instance, the synthesis of 4-acetylaminobenzo15crown-5 involves a one-pot reaction with polyphosphoric acid as a catalyst, where C-acylation, oximation, and Beckmann rearrangement occur . This method could potentially be adapted for the synthesis of 4-Acryloylamidobenzo-18-crown-6 by altering the starting materials and reaction conditions to accommodate the larger ring size and different substituents.

Molecular Structure Analysis

The molecular structure of crown ethers is crucial for their ability to interact with other molecules. The paper on crystal structures of molecular complexes of 18-crown-6 provides valuable information on how these structures can be analyzed using X-ray diffraction . Although the paper does not specifically mention 4-Acryloylamidobenzo-18-crown-6, it does describe the crystal structures of complexes involving 18-crown-6, which could be similar in terms of how the crown ether part of the molecule behaves in forming complexes.

Chemical Reactions Analysis

The chemical reactions involving crown ethers often revolve around their complexation properties. The abstracts provided do not detail the chemical reactions of 4-Acryloylamidobenzo-18-crown-6, but they do mention the formation of hydrogen bonds between 18-crown-6 and guest molecules . This suggests that 4-Acryloylamidobenzo-18-crown-6 could also participate in similar hydrogen bonding interactions, potentially leading to the formation of supramolecular structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of crown ethers are largely determined by their molecular structure and the nature of their substituents. While the provided papers do not discuss the properties of 4-Acryloylamidobenzo-18-crown-6 specifically, they do offer insights into the properties of related compounds. For example, the crystal structures of 18-crown-6 complexes reveal how the molecule interacts with water and other guest molecules, which can influence its solubility, melting point, and other physical properties . The acryloylamido substituent in 4-Acryloylamidobenzo-18-crown-6 would also affect its reactivity, particularly in polymerization reactions due to the presence of the acryloyl group.

科学研究应用

Application 1: Potassium-selective optrode

- Scientific Field : Analytical Chemistry .

- Summary of the Application : The compound “4-Acryloylamidobenzo-18-crown-6” has been used to develop a new optical sensor phase for potassium ions . This application is significant because it provides a method for detecting and measuring potassium levels in various samples, which is crucial in many scientific and medical contexts .

- Methods of Application or Experimental Procedures : The method involves immobilizing the pH-dependent fluorogenic crown ether “4-Acryloylamidobenzo-18-crown-6” on the non-ionic polymeric resin Amberlite XAD-2 . Two different optical designs were used: a flow-through sensor and a fiber optic probe-type sensor (optrode) .

- Results or Outcomes : The resulting fluorimetric sensors for potassium ions exhibited detection limits of 0.4 or 0.8 μM of potassium (16 μg/l or 31 μg/l), depending on the design . The linear response occurred from 1 to 25 μM of the metal concentrations . The precision, evaluated as the relative standard deviation of measurements of potassium levels at around ten times the detection limit (e.g., 5 μM), turned out to be around ±2% . The sensor has been successfully applied to the direct determination of potassium in clinically important samples (serum and urine) and in natural waters .

Application 2: Potassium-sensitive poly(N-isopropylacrylamide)-based hydrogels for sensor applications

- Scientific Field : Polymer Chemistry .

- Summary of the Application : The compound “4-Acryloylamidobenzo-18-crown-6” has been used to develop potassium-sensitive poly(N-isopropylacrylamide)-based hydrogels for sensor applications . This application is significant because it provides a method for detecting and measuring potassium levels in various samples, which is crucial in many scientific and medical contexts .

- Methods of Application or Experimental Procedures : The method involves the synthesis via in situ cross-linking copolymerization and characterization of poly(N-isopropylacrylamide)-based hydrogels with a tailored volume phase transition temperature (VPTT) by copolymerization with hydrophilic comonomers . Moreover, these hydrogels are able to recognize potassium through the incorporation of 4-acryloylamidobenzo-15-crown-5 as a host comonomer in the network .

- Results or Outcomes : The hydrogels exhibited fine potassium sensing performances for physiologically relevant ion concentrations (around 5 mM potassium) and low cross-sensitivities for sodium ions (around 125 mM) . By the incorporation of hydrophilic monomers, the VPTT could successfully be shifted and therefore allows accurate determination of the potassium ion concentration also at physiologically relevant temperatures (37 to 39 °C) . To the best of our knowledge, this is the first system that allows the determination of low potassium ion concentrations under physiologically relevant conditions .

安全和危害

When handling 4-Acryloylamidobenzo-18-crown-6, it is advised to use only under a chemical fume hood, wear personal protective equipment/face protection, avoid dust formation, avoid contact with skin, eyes or clothing, do not breathe (dust, vapor, mist, gas), do not ingest, and if swallowed then seek immediate medical assistance .

属性

IUPAC Name |

N-(2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7/c1-2-19(21)20-16-3-4-17-18(15-16)27-14-12-25-10-8-23-6-5-22-7-9-24-11-13-26-17/h2-4,15H,1,5-14H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHKKCVGQTWASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369235 | |

| Record name | ST50759498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acryloylamidobenzo-18-crown-6 | |

CAS RN |

68865-32-7 | |

| Record name | ST50759498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(5-{[(E)-2-isonicotinoylhydrazono]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B1299737.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)

![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)

![4-{4-[(E)-2-cyano-3-methoxy-3-oxo-1-propenyl]-2-pyrimidinyl}phenyl 2-thiophenecarboxylate](/img/structure/B1299781.png)